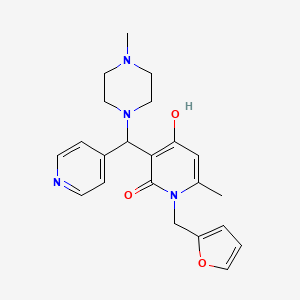

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-16-14-19(27)20(22(28)26(16)15-18-4-3-13-29-18)21(17-5-7-23-8-6-17)25-11-9-24(2)10-12-25/h3-8,13-14,21,27H,9-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZUJFILSYLBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The compound's structure incorporates several functional groups that may contribute to its biological activity. The presence of the furan ring, hydroxyl group, and piperazine moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing furan rings have shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar furan-containing compounds exhibit antibacterial and antifungal activities against a range of pathogens. The mechanism typically involves disruption of microbial membranes or inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

The biological activity of this compound is hypothesized to stem from several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or bacterial growth, such as cyclooxygenases (COX) and various kinases.

- Apoptosis Induction : The compound could trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Membrane Disruption : Its lipophilic nature may allow it to integrate into microbial membranes, causing structural damage.

Case Studies

A notable case study involved the synthesis and evaluation of a series of furan derivatives, which included the compound . These derivatives were tested against multiple cancer cell lines and exhibited promising results in terms of cytotoxicity and selectivity towards cancerous cells over normal cells.

Study Findings

In one study, the compound demonstrated:

- An IC50 value of 10 μM against human lung adenocarcinoma cells.

- A significant reduction in tumor growth in xenograft models when administered at doses of 5 mg/kg body weight.

Comparison with Similar Compounds

Piperazine Derivatives:

- Target Compound : 4-methylpiperazinyl group.

- 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS: 897617-61-7, ): Incorporates a 4-fluorophenylpiperazine and 4-methoxyphenyl group, increasing molecular weight (451.5 g/mol) and lipophilicity.

Aromatic/Heteroaromatic Groups:

The furan-2-ylmethyl substituent in the target compound contrasts with ethyl or phenyl groups in analogs. Furan rings may enhance metabolic susceptibility due to oxidative pathways but could improve solubility compared to bulkier aryl groups .

Comparative Data Table

Research Implications and Limitations

Structural Diversity : The target compound’s furan and pyridin-4-yl groups offer unique electronic profiles compared to phenyl or pyridin-3-yl analogs, which may modulate receptor affinity or pharmacokinetics .

Data Gaps : Absence of solubility, LogP, and bioactivity data limits direct comparisons. Piperazine-containing compounds are often explored for CNS or antimicrobial applications, but specific studies on these analogs are unreported .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

- Core Strategy : Utilize multi-step heterocyclic condensation reactions, focusing on nucleophilic substitution at the pyridinone core. For example, describes synthesizing analogous pyridin-2(1H)-ones via method C (yield: 23–36%) and method D (yield: 19–67%), highlighting the impact of fluorinated substituents on reactivity .

- Optimization Tips :

- Use anhydrous conditions for moisture-sensitive intermediates (e.g., piperazine derivatives).

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

- Adjust stoichiometry of trifluoromethyl-containing reagents to enhance regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- Primary Tools :

- ¹H/¹³C NMR : Assign signals for furan (δ ~6.3–7.4 ppm), pyridinone (δ ~5.5–6.5 ppm), and methylpiperazine protons (δ ~2.3–3.1 ppm) .

- IR Spectroscopy : Identify hydroxyl (ν ~3200–3500 cm⁻¹) and carbonyl (ν ~1650–1700 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns.

Q. What safety precautions are recommended during handling?

Methodological Answer:

- General Protocols :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure, as advised for structurally related piperazine derivatives .

- In case of skin contact, immediately rinse with water and seek medical attention if irritation persists .

- Store under inert atmosphere (argon/nitrogen) to prevent degradation.

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s analgesic activity?

Methodological Answer:

- In Vivo Models :

- Use Sprague–Dawley rats or CD-1 mice for thermal nociception assays (e.g., hot-plate test) .

- Dose range: 10–100 mg/kg (intraperitoneal), with morphine as a positive control.

- Data Analysis :

- Apply GraphPad Prism for dose-response curves and ED₅₀ calculations .

- Include sham and vehicle controls to isolate compound-specific effects.

Q. How should contradictions in bioactivity data between studies be resolved?

Methodological Answer:

- Comparative Assays :

- Replicate experiments across multiple cell lines (e.g., neuronal vs. non-neuronal) to assess target specificity.

- Validate pharmacokinetics (e.g., plasma half-life via LC-MS) to rule out bioavailability issues .

- Mechanistic Studies :

- Perform receptor-binding assays (e.g., radioligand displacement) to confirm interactions with opioid or TRPV1 receptors.

Q. What methodologies are suitable for assessing environmental persistence and ecotoxicology?

Methodological Answer:

- Environmental Fate :

- Use OECD 307 guidelines to study aerobic/anaerobic degradation in soil/water matrices .

- Quantify hydrolysis rates at varying pH levels (e.g., 4–10) and temperatures (25–50°C).

- Ecotoxicology :

- Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .

Q. How can impurity profiling be standardized for pharmaceutical-grade synthesis?

Methodological Answer:

- Analytical Workflow :

- Employ HPLC-PDA/MS to detect and quantify impurities (e.g., residual solvents, byproducts) .

- Reference pharmacopeial standards (e.g., USP/EP) for method validation .

- Synthetic Controls :

- Optimize purification steps (e.g., recrystallization from ethanol/water mixtures) to reduce impurities below ICH Q3A thresholds.

Q. What theoretical frameworks guide mechanistic studies of this compound’s activity?

Methodological Answer:

- Conceptual Basis :

- Link to receptor theory (e.g., ligand-receptor binding kinetics) or enzyme inhibition models (e.g., Michaelis-Menten for kinases) .

- Computational Tools :

- Perform molecular docking (AutoDock Vina) to predict binding poses in piperazine-containing targets .

- Use QSAR models to correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.